2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by two key structural motifs:
- A 4-methylphenylmethyl sulfanyl group at the 2-position.
- A naphthalene-2-sulfonyl group at the 1-position.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-16-6-8-17(9-7-16)15-26-21-22-12-13-23(21)27(24,25)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJDFHBYZTBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Another method involves the synthesis of imidazoles through the cyclization of amido-nitriles, which can be catalyzed by nickel . This reaction proceeds through the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of microwave-assisted synthesis can enhance reaction rates and yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with imidazole structures can exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in breast cancer cells through the modulation of specific signaling pathways (e.g., PI3K/Akt pathway) .
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
3. Anti-inflammatory Effects
In preclinical trials, the compound showed promise as an anti-inflammatory agent. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Material Science Applications
1. Polymer Chemistry
The sulfonyl group present in the compound allows for its use as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials .
2. Sensor Development
Due to its unique electronic properties, this compound has been explored as a potential component in sensor technologies. Studies indicate that it can be used to develop sensors for detecting environmental pollutants, leveraging its ability to undergo redox reactions .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound has been utilized as a standard reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct retention time aids in the accurate quantification of related compounds in complex mixtures .
2. Spectroscopic Studies
Spectroscopic analysis has revealed insights into the molecular interactions and dynamics of this compound when used in various solvents. The data obtained can be critical for understanding solvation effects and molecular behavior in different environments .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural analogs and their properties:
Key Observations
Substituent Effects on Activity: The naphthalene sulfonyl group in the target compound may enhance interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) or receptors, as seen in MK017 and other α-adrenoceptor agonists . Chlorophenyl and nitrophenyl analogs (e.g., ) highlight the role of electron-withdrawing groups in modulating reactivity and binding affinity.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~400–420 g/mol) compared to simpler analogs (e.g., ) may influence pharmacokinetics, such as membrane permeability or metabolic stability.
Biological Activity: Quorum Sensing Inhibition: The pentyloxyphenyl analog demonstrates moderate activity (IC50 = 56.38 µM), suggesting that bulkier substituents (e.g., naphthalene sulfonyl in the target compound) could enhance potency through improved hydrophobic interactions.
Biological Activity
The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a dihydroimidazole ring , a naphthalene sulfonyl group , and a methylphenyl sulfanyl moiety . This unique arrangement contributes to its chemical reactivity and biological activity. The molecular formula is C₁₈H₁₉N₂O₂S₂, with a molecular weight of approximately 357.48 g/mol.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis through interference with bacterial enzymes .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, derivatives with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that these compounds could be developed into effective anticancer agents .
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through:
- Hydrogen bonding : Facilitating interactions with target proteins.
- π-π stacking : Enhancing binding affinity due to aromatic interactions.
- Hydrophobic interactions : Contributing to the stability of drug-target complexes.
These interactions are crucial for the compound's efficacy in inhibiting enzymes and disrupting cellular processes in pathogens and cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with naphthalene sulfonyl groups exhibited higher antibacterial activity compared to traditional antibiotics, suggesting a novel approach for antibiotic resistance challenges .
Study 2: Anticancer Activity
In vitro studies on MCF-7 and HeLa cell lines revealed that derivatives similar to this compound induced apoptosis at IC50 values ranging from 5 to 15 µM. The compounds were found to disrupt microtubule formation, leading to mitotic catastrophe in cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
